molecular formula C10H9N3O3 B12220023 6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

Cat. No.: B12220023
M. Wt: 219.20 g/mol
InChI Key: FELAKSGKJCUIKP-UHFFFAOYSA-N
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Description

6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1-(pyridin-2-yl)-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is unique due to its specific combination of a pyridine and pyridazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

6-oxo-1-pyridin-2-yl-4,5-dihydropyridazine-3-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c14-9-5-4-7(10(15)16)12-13(9)8-3-1-2-6-11-8/h1-3,6H,4-5H2,(H,15,16)

InChI Key

FELAKSGKJCUIKP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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